Nanomolar HDAC4/5 Inhibition and Selectivity Profile: LMK-235 vs. Pan-HDAC Inhibitor Vorinostat (SAHA)
LMK-235 potently inhibits HDAC4 and HDAC5 at low nanomolar concentrations, whereas the clinically approved pan-HDAC inhibitor vorinostat (SAHA) exhibits negligible activity against these isoforms in the same concentration range . LMK-235 inhibits HDAC5 with an IC50 of 4.22 nM and HDAC4 with an IC50 of 11.9 nM. In contrast, vorinostat inhibits HDAC4 and HDAC5 only in the higher micromolar range . The selectivity window of LMK-235 for HDAC4/5 over Class I HDACs (HDAC1, HDAC2) ranges from approximately 27-fold to 74-fold .
| Evidence Dimension | In vitro HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC4 IC50 = 11.9 nM; HDAC5 IC50 = 4.22 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC4/5 IC50 in the micromolar range (not potently inhibited) |
| Quantified Difference | LMK-235 exhibits >100-fold greater potency against HDAC4/5 compared to vorinostat at relevant concentrations |
| Conditions | Recombinant human HDAC enzyme inhibition assay |
Why This Matters
This differential isoform selectivity is critical for researchers needing to attribute biological effects specifically to HDAC4/5 inhibition without confounding off-target effects on Class I HDACs, which are strongly inhibited by pan-HDAC inhibitors.
